4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile is a compound that features a trifluoromethyl group, a cyclopropyl group, and a benzonitrile moiety. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . This compound is of interest in various fields of scientific research and industrial applications.
Preparation Methods
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and reagents to ensure the successful introduction of the trifluoromethyl group.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential pharmacological properties are of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as trifluoromethyl ketones and other trifluoromethyl-substituted aromatic compounds . These compounds share some structural similarities but may differ in their reactivity, stability, and specific applications. The presence of the cyclopropyl group and the benzonitrile moiety in this compound makes it unique and potentially more versatile in certain applications.
Similar Compounds
- Trifluoromethyl ketones
- Trifluoromethyl-substituted aromatic compounds
- Cyclopropyl-substituted aromatic compounds
Properties
Molecular Formula |
C12H10F3NO |
---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
4-[cyclopropyl(hydroxy)methyl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)10-5-8(3-4-9(10)6-16)11(17)7-1-2-7/h3-5,7,11,17H,1-2H2 |
InChI Key |
RNWHCQASPJYDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origin of Product |
United States |
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